![molecular formula C20H22N4O5S B3008331 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide CAS No. 1190755-23-7](/img/structure/B3008331.png)
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The molecular formula is C12H12N2O4 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases an innovative approach to constructing benzodiazepine frameworks. This method leverages a one-pot, three-(in situ five-) component condensation reaction, utilizing aromatic diamine, Meldrum’s acid, and an isocyanide. The process occurs at ambient temperature without the need for a catalyst, leading to high yields of the product. Such compounds are structurally related to known benzodiazepines like triflubazam and clobazam, which possess a wide range of biological activities. This synthesis technique underscores the potential for developing novel therapeutic agents within the benzodiazepine class, including those with applications in anxiolytics, antiarrhythmics, and HIV reverse transcriptase inhibition (Shaabani et al., 2009).
Biological Activities and Therapeutic Potential
Research into benzodiazepine derivatives, such as the exploration of novel benzodiazepines as analgesic modulators for the Transient Receptor Potential Vanilloid 1 (TRPV1), highlights the diverse therapeutic potential of these compounds. Derivatives designed and synthesized for this purpose have shown significant in vitro antagonistic activity against TRPV1, alongside analgesic and sedative activities in vivo. This indicates their potential utility in developing new analgesic drugs with improved solubility and pharmacokinetic profiles (Liu et al., 2018).
Drug Development Implications
The synthesis and pharmacological evaluation of novel benzodiazepine frameworks, such as tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, underscore the ongoing efforts to develop anxiolytic and analgesic agents. These compounds, obtained through strategic chemical synthesis, have been assessed for their anxiolytic properties using standard behavioral models. Their development is indicative of the potential to create more effective and selective treatments for anxiety and pain management, highlighting the role of complex benzodiazepine derivatives in advancing therapeutic options (Maltsev et al., 2021).
Propiedades
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c21-30(28,29)14-7-5-13(6-8-14)11-12-22-18(25)10-9-17-20(27)23-16-4-2-1-3-15(16)19(26)24-17/h1-8,17H,9-12H2,(H,22,25)(H,23,27)(H,24,26)(H2,21,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKLBMFMLPNHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.